molecular formula C8H11BrN2O B2880335 4-Bromo-1-(oxan-3-yl)pyrazole CAS No. 1353856-74-2

4-Bromo-1-(oxan-3-yl)pyrazole

Cat. No.: B2880335
CAS No.: 1353856-74-2
M. Wt: 231.093
InChI Key: QUPIIQFKOXWGME-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxan-3-yl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the fourth position and an oxan-3-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(oxan-3-yl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromopyrazole with oxan-3-yl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxan-3-yl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-(oxan-3-yl)pyrazole or 4-thio-1-(oxan-3-yl)pyrazole can be formed.

    Oxidation Products: Oxidized derivatives such as this compound oxides.

    Reduction Products: Reduced derivatives such as 1-(oxan-3-yl)pyrazole.

Scientific Research Applications

4-Bromo-1-(oxan-3-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-3-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-3-yl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(oxan-3-yl)pyrazole is unique due to the presence of both the bromine atom and the oxan-3-yl group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar counterparts .

Properties

IUPAC Name

4-bromo-1-(oxan-3-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPIIQFKOXWGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-74-2
Record name 4-bromo-1-(oxan-3-yl)-1H-pyrazole
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